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Compound of Interest

Compound Name: Isolupalbigenin

Cat. No.: B161320 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico Absorption, Distribution,

Metabolism, Excretion, and Toxicity (ADMET) profile of Isolupalbigenin, a flavonoid isolated

from Erythrina subumbrans. The following sections detail the predicted pharmacokinetic and

toxicological properties of this compound, the methodologies used for these predictions, and

visual workflows to illustrate the computational processes involved.

Predicted Pharmacokinetic and Drug-Likeness
Properties
The drug-likeness of a compound is a qualitative assessment of its potential to be an orally

active drug. This is often evaluated using rules like Lipinski's Rule of Five. The pharmacokinetic

properties (ADME) determine how the body processes the compound.

Table 1: Predicted Drug-Likeness and Physicochemical
Properties of Isolupalbigenin
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Property Predicted Value
Reference
Range/Rule

Status

Molecular Weight 406.45 g/mol < 500 g/mol (Lipinski) Compliant

LogP (Octanol/Water

Partition Coefficient)
4.16 ≤ 5 (Lipinski) Compliant

Hydrogen Bond

Donors
3 ≤ 5 (Lipinski) Compliant

Hydrogen Bond

Acceptors
5 ≤ 10 (Lipinski) Compliant

Rotatable Bonds 5 ≤ 10 Compliant

Topological Polar

Surface Area (TPSA)
87.0 Å² < 140 Å² Compliant

Source: Data derived from computational predictions.

Table 2: Predicted ADME Properties of Isolupalbigenin
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Parameter Predicted Value Interpretation

Absorption

Water Solubility (logS) -4.43 Low

Caco-2 Permeability (log

Papp)
0.45 cm/s Medium

Intestinal Absorption (Human) 90.1% High

P-glycoprotein Substrate Yes Potential for efflux

Distribution

VDss (Human) 0.55 L/kg Medium

Fraction Unbound (Human) 0.15 High protein binding

BBB Permeability (logBB) -0.62 Low

CNS Permeability (logPS) -2.71 Low

Metabolism

CYP2D6 Substrate No Not metabolized by CYP2D6

CYP3A4 Substrate Yes Metabolized by CYP3A4

CYP1A2 Inhibitor Yes
Potential for drug-drug

interactions

CYP2C19 Inhibitor No No inhibition of CYP2C19

CYP2C9 Inhibitor Yes
Potential for drug-drug

interactions

CYP2D6 Inhibitor No No inhibition of CYP2D6

CYP3A4 Inhibitor No No inhibition of CYP3A4

Excretion

Total Clearance (log ml/min/kg) 0.35 Low

Renal OCT2 Substrate No Not a substrate for OCT2
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Source: Data derived from computational predictions using the pkCSM web server.[1]

Predicted Toxicological Profile
The toxicological assessment of a drug candidate is crucial to identify potential adverse effects

early in the drug discovery process.

Table 3: Predicted Toxicity Profile of Isolupalbigenin
Toxicity Endpoint Prediction Interpretation

AMES Toxicity Non-mutagenic Low risk of mutagenicity

Max. Tolerated Dose (Human) 0.48 mg/kg/day Low

hERG I Inhibitor No Low risk of cardiotoxicity

hERG II Inhibitor Yes Potential for cardiotoxicity[1]

Oral Rat Acute Toxicity (LD50) 2.5 mol/kg Low acute toxicity

Oral Rat Chronic Toxicity

(LOAEL)
1.8 mg/kg_bw/day

Hepatotoxicity No
Unlikely to cause liver

damage[1][2]

Skin Sensitisation No Low risk of skin sensitization

Carcinogenicity No
Unlikely to be carcinogenic[1]

[2]

Source: Data derived from computational predictions using the pkCSM web server.[1]

Experimental Protocols: In Silico ADMET Prediction
The ADMET properties of Isolupalbigenin were predicted using the pkCSM web server.[1]

This platform utilizes graph-based signatures to represent small molecules and develops

predictive models based on a large dataset of experimentally determined ADMET properties.

Principle of the Method
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The pkCSM server employs a machine learning approach. The chemical structure of the input

molecule (Isolupalbigenin) is converted into a graph-based signature that captures its

topological and physicochemical features. These signatures are then used as input for pre-

trained predictive models. Each ADMET endpoint has a specific model trained on a curated

dataset of compounds with known experimental values.

Workflow for ADMET Prediction
The process for obtaining the in silico ADMET predictions for Isolupalbigenin can be

summarized as follows:

Input Molecule: The 2D structure of Isolupalbigenin, typically in SMILES (Simplified

Molecular Input Line Entry System) format, is submitted to the web server.

Descriptor Calculation: The server calculates a set of molecular descriptors from the input

structure. These descriptors encode information about the molecule's size, shape,

lipophilicity, and hydrogen bonding capacity.

Model Prediction: The calculated descriptors are fed into a series of pre-built predictive

models for various ADMET endpoints.

Output Generation: The server generates a comprehensive report detailing the predicted

values for each ADMET parameter.

Visualizations
In Silico ADMET Prediction Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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